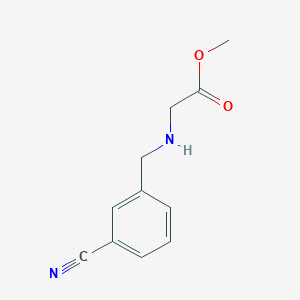
Methyl (3-cyanobenzyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-cyanobenzyl)glycinate is an organic compound that belongs to the class of glycinyl esters It is derived from the formal condensation of the carboxy group of glycine with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-cyanobenzyl)glycinate can be synthesized through several methods. One common approach involves the treatment of glycine with methanol in the presence of a catalyst. The reaction typically requires an acidic environment, often achieved by adding hydrochloric acid. The reaction proceeds as follows:
[ \text{Glycine} + \text{Methanol} \rightarrow \text{Methyl glycinate} ]
Another method involves the use of trimethylsilyl chloride and methanol. Glycine is treated with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. This method is advantageous as it avoids the need for strong acids and can be performed under milder conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and scalability, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-cyanobenzyl)glycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Methyl (3-cyanobenzyl)glycinate finds extensive applications in scientific research across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions, providing insights into cellular processes.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials
Mechanism of Action
The mechanism of action of methyl (3-cyanobenzyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl (3-cyanobenzyl)glycinate can be compared with other similar compounds, such as methyl glycinate and menthol glycinates. These compounds share structural similarities but differ in their specific functional groups and properties:
Methyl Glycinate: A glycinyl ester obtained by the condensation of glycine with methanol.
Menthol Glycinates: These compounds are synthesized from menthol and glycine derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-[(3-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)8-13-7-10-4-2-3-9(5-10)6-12/h2-5,13H,7-8H2,1H3 |
InChI Key |
JLBKHVOPCLAGQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















